

# troubleshooting film morphology in formamidine hydrochloride-based perovskites

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## Compound of Interest

Compound Name: Formamidine hydrochloride

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## Technical Support Center: Formamidinium Hydrochloride-Based Perovskites

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis and characterization of formamidinium hydrochloride-based perovskite films.

### Troubleshooting Guide

This guide is designed to help researchers identify and solve specific issues related to film morphology.

**Question:** My perovskite film has pinholes and poor surface coverage. What are the likely causes and how can I fix this?

**Answer:**

Pinholes and incomplete surface coverage are common issues that can severely impact device performance by creating shunt pathways. The primary causes often relate to suboptimal crystallization kinetics and precursor solution properties.

**Probable Causes:**

- **Rapid Crystallization:** Uncontrolled, fast crystallization can lead to the formation of individual crystal islands rather than a continuous film.
- **Poor Substrate Wettability:** The precursor solution may not spread evenly on the substrate if the surface energy is not favorable.
- **Inadequate Precursor Concentration:** A solution that is too dilute may not provide enough material to form a compact layer.
- **Ineffective Anti-solvent Treatment:** Improper timing or selection of the anti-solvent can lead to non-uniform nucleation.<sup>[1]</sup>

#### Solutions:

- **Solvent Engineering:**
  - **Mixed Solvents:** Utilize a mixture of solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., in a 4:1 volume ratio) to improve precursor solubility and control evaporation rates, leading to more uniform films.<sup>[2]</sup>
  - **Additives:** Incorporate additives into the precursor solution. For example, methylammonium chloride (MACl) can induce an intermediate phase that facilitates the formation of a pure  $\alpha$ -phase film upon annealing.<sup>[3]</sup> Polyvinylpyrrolidone (PVP) can also be used to improve film quality by forming stable complexes with the precursors, slowing down crystallization.<sup>[4]</sup>
- **Anti-Solvent Engineering:**
  - **Optimization of Dripping Time:** The timing of the anti-solvent drip during spin coating is critical. An optimized delay allows for the formation of a uniform liquid film before inducing nucleation.
  - **Choice of Anti-solvent:** The choice of anti-solvent affects the morphology. Di-iso-propyl ether (DIE) has been shown to produce flatter, more uniform films compared to commonly used chlorobenzene (CB) for formamidinium-cesium perovskites.<sup>[1]</sup>
- **Substrate Surface Treatment:**

- Ensure the substrate is impeccably clean.
- Apply a suitable hole transport layer (HTL) or electron transport layer (ETL) that promotes good wetting by the perovskite precursor solution. Surface treatments on these layers can also improve wettability.
- Annealing Process Optimization:
  - Employ a two-step annealing process or solvent vapor annealing to promote grain growth and fill in pinholes. For instance, DMSO-solvent-vapor annealing can lead to ultra-coarse-grained films.[\[5\]](#)

Question: The grains in my perovskite film are very small. How can I increase the grain size?

Answer:

Small grain size leads to a high density of grain boundaries, which can act as sites for charge recombination and degradation. Increasing grain size is crucial for high-performance and stable solar cells.

Probable Causes:

- High Nucleation Density: A very high rate of nucleation leads to the formation of many small grains that impinge on each other before they can grow large.
- Insufficient Annealing: Inadequate annealing temperature or time prevents the grains from coarsening.
- Presence of Impurities: Impurities can pin grain boundaries and inhibit their movement.

Solutions:

- Additive Engineering:
  - Methylammonium Chloride (MACl): The addition of MACl to the precursor solution has been shown to significantly increase grain size.[\[3\]](#)

- Ionic Liquids: Certain ionic liquids, when used as additives, can enhance crystallinity and lead to larger, more oriented grains.[6]
- Solvent Vapor Annealing (SVA):
  - Exposing the as-deposited film to a solvent vapor atmosphere (e.g., DMSO vapor) can promote grain growth by facilitating the dissolution and recrystallization of smaller grains into larger ones.[5]
- Thermal Annealing Optimization:
  - Increase the annealing temperature or duration. However, be cautious as excessive annealing can lead to decomposition. The optimal conditions need to be determined empirically for a specific perovskite composition and substrate.
- Sequential Deposition:
  - A two-step deposition method, where a  $\text{PbI}_2$  film is first deposited and then converted to perovskite by reacting with a formamidinium iodide (FAI) solution, can often yield larger grains compared to a one-step process.[7]

Question: My formamidinium-based perovskite film is in the undesirable yellow  $\delta$ -phase instead of the photoactive black  $\alpha$ -phase. How can I stabilize the  $\alpha$ -phase?

Answer:

Formamidinium lead iodide ( $\text{FAPbI}_3$ ) can exist in a non-perovskite yellow phase ( $\delta$ - $\text{FAPbI}_3$ ) at room temperature, which is not photoactive. Stabilizing the desired black perovskite phase ( $\alpha$ - $\text{FAPbI}_3$ ) is essential for photovoltaic applications.[8]

Probable Causes:

- Thermodynamic Instability: The  $\alpha$ -phase of pure  $\text{FAPbI}_3$  is thermodynamically unstable at room temperature.
- Moisture Exposure: Humidity can trigger the transition from the  $\alpha$ -phase to the  $\delta$ -phase.

- **Incomplete Reaction/Conversion:** During film formation, an incomplete reaction can leave residual  $\delta$ -phase.

Solutions:

- **Compositional Engineering (Cation Mixing):**
  - Incorporate other cations: Mixing formamidinium with smaller cations like methylammonium ( $\text{MA}^+$ ) or cesium ( $\text{Cs}^+$ ) can improve the tolerance factor of the perovskite structure, thereby stabilizing the  $\alpha$ -phase.[8]
- **Additive-Assisted Stabilization:**
  - Methylammonium Chloride (MACl): The addition of a specific amount of MACl can help stabilize the  $\alpha$ -phase, even without annealing.[3]
  - N-Methylpyrrolidone (NMP): Using NMP as an additive can help avoid the formation of the  $\delta$ -phase by forming a more stable intermediate phase compared to DMSO.[8]
- **Controlled Annealing:**
  - A precise thermal annealing step (e.g., at 150 °C) is typically required to drive the conversion to the  $\alpha$ -phase. The temperature and time must be carefully controlled to avoid degradation.[9]
- **Environmental Control:**
  - Process the films in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox) to prevent moisture-induced phase transition.

## Frequently Asked Questions (FAQs)

**Q1:** What is the role of additives in formamidinium hydrochloride-based perovskite precursor solutions?

**A1:** Additives play several crucial roles in controlling the morphology and properties of perovskite films:

- **Morphology Control:** Additives like PVP and certain ionic liquids can modulate the crystallization process, leading to larger grains, better film coverage, and reduced pinhole density.[4][10]
- **Phase Stabilization:** Cationic additives such as methylammonium ( $\text{MA}^+$ ) and cesium ( $\text{Cs}^+$ ) are often incorporated to stabilize the desired photoactive black  $\alpha$ -phase of  $\text{FAPbI}_3$ . [8]
- **Defect Passivation:** Some additives can passivate defects at the grain boundaries and on the surface of the perovskite film, which reduces non-radiative recombination and improves device efficiency and stability.
- **Crystallization Regulation:** Additives can interact with the lead iodide in the precursor, slowing down the crystallization of  $\text{FAPbI}_3$  during thermal annealing, which leads to improved crystalline quality.[9][11]

Q2: What is the anti-solvent method and why is it important?

A2: The anti-solvent method is a widely used technique in the one-step solution processing of perovskite films to achieve uniform and high-quality layers. It involves dripping a solvent in which the perovskite precursors are insoluble (the anti-solvent), but the host solvent is miscible, onto the spinning substrate coated with the precursor solution. This rapidly induces supersaturation, leading to fast and uniform nucleation of the perovskite crystals. The timing of the anti-solvent drip and the choice of the anti-solvent are critical parameters that significantly influence the final film morphology, including grain size and surface coverage.[1][12]

Q3: How does annealing temperature affect the film morphology?

A3: Annealing temperature has a significant impact on the final morphology and crystal structure of the perovskite film.

- **Phase Transition:** For formamidinium-based perovskites, a specific annealing temperature is required to trigger the phase transition from the non-photoactive  $\delta$ -phase to the desired  $\alpha$ -phase.
- **Grain Growth:** Higher annealing temperatures generally promote the growth of larger crystal grains by providing the thermal energy for atomic diffusion and grain boundary migration.

However, excessively high temperatures can lead to the decomposition of the perovskite material.

- **Film Compactness:** Proper annealing helps in removing residual solvents and promotes the formation of a dense, compact film by encouraging the coalescence of grains.

Q4: What are voids at the buried interface and how can they be mitigated?

A4: Voids are microstructural defects that can form at the interface between the perovskite layer and the underlying charge transport layer (the "buried" interface).<sup>[13][14]</sup> These voids can hinder charge extraction and transport, negatively impacting the solar cell's performance. Their formation can be influenced by the perovskite film thickness and the properties of the substrate. A strategy to overcome the formation of these voids is a post-treatment of the film with a solution of methylammonium chloride (MACl) in isopropanol, which has been shown to reduce the density of these microstructural defects.<sup>[14][15]</sup>

## Quantitative Data Summary

Table 1: Effect of Additives on Perovskite Solar Cell Performance

Additive	Concentration	Effect on Morphology	Resulting Power Conversion Efficiency (PCE)	Reference
KCl	0.75%	Improved perovskite grain size and film coverage	15.08%	<a href="#">[10]</a>
NaCl	1%	Improved grain size	12.77%	<a href="#">[10]</a>
LiCl	All concentrations	Reduced performance	Lower PCE	<a href="#">[10]</a>
Ethylamine Hydrochloride (EA·HCl)	Not specified	Improved perovskite grain size and film coverage	16.97% (from 14.52%)	<a href="#">[10]</a>
Polyvinylpyrrolidone (PVP)	1.33 mg/mL	Improved film quality	Enhanced cell performance	<a href="#">[4]</a>
SnF <sub>2</sub>	10 mol %	Suppresses Sn <sup>4+</sup> formation, but can cause phase separation	Increased PCE by ~3%	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: One-Step Anti-Solvent Deposition of FAPbI<sub>3</sub> Film

- Precursor Solution Preparation:
  - Prepare a precursor solution of formamidinium iodide (FAI) and lead iodide (PbI<sub>2</sub>) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v). The molar ratio of FAI to PbI<sub>2</sub> is typically around 1:1.



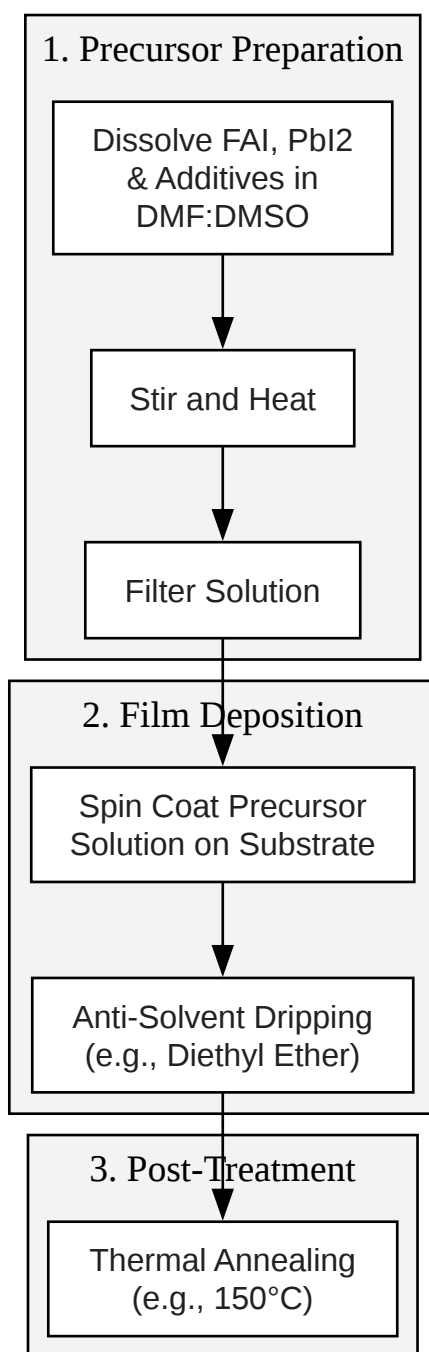
- Add any desired additives (e.g., MACI) to the solution at the desired concentration.
- Stir the solution at a slightly elevated temperature (e.g., 60 °C) until all components are fully dissolved. Filter the solution through a 0.22 µm PTFE filter before use.
- Spin Coating:
  - Clean the substrate thoroughly.
  - Dispense the precursor solution onto the substrate.
  - Spin coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
- Anti-Solvent Dripping:
  - During the spin coating process, at a predetermined time (e.g., after 10 seconds), rapidly drip a specific volume of an anti-solvent (e.g., diethyl ether or chlorobenzene) onto the center of the spinning substrate.[\[15\]](#)
- Annealing:
  - Transfer the substrate to a hotplate inside a nitrogen-filled glovebox.
  - Anneal the film at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-60 minutes) to induce crystallization and phase transition to the  $\alpha$ -phase.[\[15\]](#)

## Protocol 2: Two-Step Sequential Deposition of FAPbI<sub>3</sub> Film

- PbI<sub>2</sub> Film Deposition:
  - Prepare a solution of PbI<sub>2</sub> in a suitable solvent like DMF.
  - Spin coat the PbI<sub>2</sub> solution onto the substrate.
  - Anneal the PbI<sub>2</sub> film to remove the solvent.
- Conversion to Perovskite:
  - Prepare a solution of formamidinium iodide (FAI) in a solvent like isopropanol.

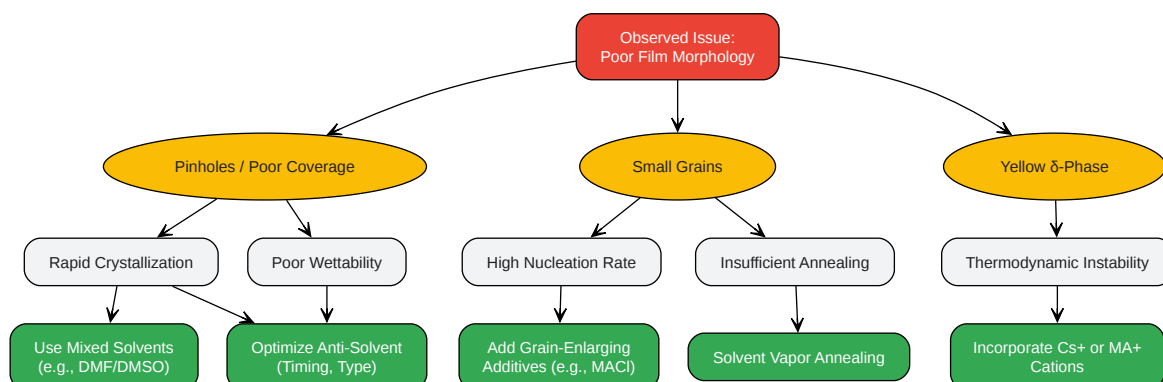
- Deposit the FAI solution onto the  $\text{PbI}_2$  film. This can be done by spin coating or dipping.
- The FAI will react with the  $\text{PbI}_2$  to form the perovskite.
- Annealing:
  - Anneal the film at a temperature typically around  $150\text{ }^{\circ}\text{C}$  to complete the conversion and improve crystallinity.

## Visualizations



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Caption: Workflow for one-step anti-solvent deposition of perovskite films.



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